Sodium dimethyl-1,3-oxazole-2-carboxylate

Catalog No.
S13976516
CAS No.
M.F
C6H6NNaO3
M. Wt
163.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium dimethyl-1,3-oxazole-2-carboxylate

Product Name

Sodium dimethyl-1,3-oxazole-2-carboxylate

IUPAC Name

sodium;4,5-dimethyl-1,3-oxazole-2-carboxylate

Molecular Formula

C6H6NNaO3

Molecular Weight

163.11 g/mol

InChI

InChI=1S/C6H7NO3.Na/c1-3-4(2)10-5(7-3)6(8)9;/h1-2H3,(H,8,9);/q;+1/p-1

InChI Key

IKGPJRAIOZYWAA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(OC(=N1)C(=O)[O-])C.[Na+]

Sodium dimethyl-1,3-oxazole-2-carboxylate is a chemical compound characterized by its oxazole ring structure, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. The compound features a carboxylate group and two methyl groups attached to the nitrogen atom, contributing to its unique properties. Its molecular formula is C7H9NO3\text{C}_7\text{H}_9\text{N}\text{O}_3 and it has a molecular weight of approximately 171.15 g/mol. This compound is of interest due to its potential biological activities and applications in synthetic chemistry.

, including:

  • Nucleophilic Substitution: The carboxylate group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Decarboxylation: Under certain conditions, the carboxylate can be removed, leading to the formation of simpler compounds.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

These reactions are essential for its transformation into more complex molecules used in pharmaceuticals and agrochemicals.

The biological activity of sodium dimethyl-1,3-oxazole-2-carboxylate has been linked to its structural similarity to other oxazole derivatives, which exhibit a range of pharmacological effects. These include:

  • Antimicrobial Activity: Compounds with oxazole rings have shown significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties: Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects: Oxazole derivatives are often investigated for their anti-inflammatory properties, which may provide therapeutic benefits in treating inflammatory diseases .

Sodium dimethyl-1,3-oxazole-2-carboxylate can be synthesized through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as amino acids or acylated derivatives, cyclization can occur under acidic or basic conditions to form the oxazole ring.
  • Refluxing with Carboxylic Acids: Reacting dimethylamine with a suitable carboxylic acid can yield the desired oxazole derivative through esterification followed by cyclization .
  • Functionalization of Existing Oxazoles: Existing oxazole compounds can be functionalized at the 2-position using alkylation or acylation methods.

These synthesis routes are crucial for producing sodium dimethyl-1,3-oxazole-2-carboxylate in both laboratory and industrial settings.

Sodium dimethyl-1,3-oxazole-2-carboxylate finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for developing antimicrobial and anticancer drugs.
  • Agriculture: It may be utilized in developing agrochemicals that target specific pests or diseases due to its bioactive properties.
  • Chemical Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules in medicinal chemistry.

Studies have shown that sodium dimethyl-1,3-oxazole-2-carboxylate interacts with various biological receptors and enzymes due to its structural features. These interactions are pivotal for its antimicrobial and anticancer activities. For instance:

  • Binding Affinity: Research indicates that the presence of the oxazole ring enhances binding affinity to certain biological targets, facilitating its therapeutic effects .
  • Mechanism of Action: Understanding how this compound interacts at the molecular level helps elucidate its potential mechanisms for antimicrobial and anticancer activities .

Sodium dimethyl-1,3-oxazole-2-carboxylate shares similarities with several other compounds within the oxazole family. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-methyl-1,3-oxazole-5-carboxylateMethyl group at position 2Exhibits strong antibacterial properties .
5-Methyl-1,3-oxazoleContains a methyl group at position 5Known for its antioxidant activities .
Benzoxazole derivativesContains benzene ring fused with oxazoleBroad substrate scope and functionalization .

Sodium dimethyl-1,3-oxazole-2-carboxylate is unique due to its specific substitution pattern and resultant biological activities that distinguish it from these related compounds.

Cyclization-Based Synthetic Pathways for Oxazole Carboxylate Derivatives

Cyclization reactions remain a cornerstone for constructing the oxazole core. A prominent approach involves the reaction of carboxylic acid derivatives with isocyanides, facilitated by triflylpyridinium reagents. For instance, acylpyridinium intermediates generated in situ from carboxylic acids react with isocyanoacetates or tosylmethyl isocyanide to yield 4,5-disubstituted oxazoles. This method demonstrates broad substrate compatibility, including sterically hindered and functionally diverse carboxylic acids, enabling access to sodium dimethyl-1,3-oxazole-2-carboxylate via subsequent ester hydrolysis and sodium salt formation.

Alternative cyclization strategies employ α-oxocarboxylates and isocyanides under silver catalysis. The oxidative decarboxylation-cyclization mechanism involves radical intermediates and Ag(II) species, forming oxazole rings with high regioselectivity. Such methods avoid pre-functionalized substrates, streamlining the synthesis of carboxylate derivatives.

Table 1: Cyclization Strategies for Oxazole Carboxylates

SubstrateReagent/CatalystKey IntermediateYield (%)
Carboxylic acidTriflylpyridiniumAcylpyridinium salt70–85
α-OxocarboxylateAgNO₃Ag(II)-radical complex65–80

Novel Catalytic Approaches in Heterocyclic Salt Formation

Catalytic systems have emerged to enhance efficiency and reduce waste. Diisopropylethylamine (Hünig’s base) enables a one-stage oxazole ring formation by eliminating leaving groups without isolating intermediates. This method, conducted in dichloromethane at 50°C, achieves high yields by minimizing side reactions through steric hindrance and weak nucleophilicity of the base.

Transition-metal catalysis, particularly silver-based systems, offers redox-mediated pathways. Silver nitrate facilitates oxidative decarboxylation of α-oxocarboxylates, generating acyl radicals that cyclize with isocyanides to form oxazoles. These catalytic cycles are mechanistically distinct from traditional acid- or base-mediated routes, providing complementary selectivity.

Optimization Strategies for Sodium-Mediated Carboxylation Reactions

Sodium hydroxide plays a dual role in hydrolysis and carboxylation. For example, ethyl 5-ethoxyisoxazoline-3-carboxylate undergoes base-driven hydrolysis to yield isoxazole-3-carboxylic acid, which is subsequently neutralized with sodium hydroxide to form the sodium carboxylate. Optimizing reaction parameters—such as sodium hydroxide concentration (1–5 N), temperature (20–40°C), and reaction time (2–4 hours)—enhances conversion rates and purity.

Gram-scale production of sodium carboxylates benefits from stoichiometric precision. In the synthesis of 5-aminolevulinic acid (5-ALA), sodium bicarbonate is employed to neutralize intermediates, ensuring high yields (≥90%) and facilitating solvent recovery. Such optimizations underscore the importance of reagent stoichiometry and pH control in sodium-mediated processes.

Green Chemistry Principles in Oxazole Ring Assembly

Sustainable synthesis methods prioritize solvent selection and atom economy. Water-based systems, as demonstrated in the synthesis of 2-oxo-oxazolidine-4-carboxylic acid, replace toxic organic solvents, improving safety and reducing environmental impact. Similarly, the recovery and reuse of dimethylaminopyridine (DMAP) in triflylpyridinium-mediated cyclization minimize waste generation.

Table 2: Green Metrics for Oxazole Syntheses

MethodSolventAtom Economy (%)E-Factor
Aqueous cyclizationWater921.2
DMAP-recoveryTHF/DCM880.8

Energy-efficient protocols, such as room-temperature reactions and microwave-assisted cyclization, further align with green chemistry goals. For instance, S,S'-dimethyl dithiocarbonate reactions in water at 5–35°C achieve 86% yields without external heating.

Sodium dimethyl-1,3-oxazole-2-carboxylate represents a significant chemical scaffold in contemporary pharmaceutical research, characterized by its five-membered heterocyclic ring structure containing nitrogen and oxygen atoms positioned at the first and third positions respectively [1]. This compound, with the molecular formula C6H6NNaO3 and molecular weight of approximately 163.11 grams per mole, exhibits unique structural properties that facilitate diverse pharmacological interactions through non-covalent bonding mechanisms with various enzymes and receptors [1] [2].

The oxazole nucleus has emerged as a pivotal pharmacophore in medicinal chemistry, demonstrating remarkable versatility in drug development applications [2] [3]. The structural characteristics of sodium dimethyl-1,3-oxazole-2-carboxylate, including its carboxylate group and two methyl substituents at positions 4 and 5 of the oxazole ring, contribute to its distinctive biological activity profile and therapeutic potential [1].

Role in Peroxisome Proliferator-Activated Receptor Agonist Development

Oxazole-containing compounds have demonstrated significant potential in peroxisome proliferator-activated receptor agonist development, representing a crucial therapeutic target for metabolic disorders [5] [6]. Research has established that oxazole derivatives exhibit promising activity against peroxisome proliferator-activated receptor alpha, gamma, and delta subtypes, with structure-activity relationship studies revealing specific molecular requirements for optimal receptor binding [5] [7].

The development of dual peroxisome proliferator-activated receptor alpha/gamma agonists incorporating oxazole scaffolds has shown particular promise in treating type 2 diabetes and associated cardiovascular complications [6] [8]. Structural studies indicate that oxazole-containing compounds require specific pharmacophoric elements, including a carboxylic acid headgroup and appropriate lipophilic substituents, to achieve effective peroxisome proliferator-activated receptor activation [7] [8].

Compound TypeReceptor SelectivityActivity RangeKey Structural Features
Oxazole-phenoxy derivativesPeroxisome proliferator-activated receptor alpha/gamma dualEffective concentration 50 values 6-100 nanomolarMethoxyphenyl substitutions, carboxylic acid moiety [6]
Bisaryl oxazolesPeroxisome proliferator-activated receptor delta selectiveEffective concentration 50 values 5-27 nanomolarFlexible linker, heteroaromatic center ring [7]
Dioxane-oxazole hybridsPeroxisome proliferator-activated receptor alpha/gamma dualInhibitory concentration 50 values 31-67 nanomolar1,3-dioxane carboxylic acid, methyl-substituted oxazole [8]

Mechanistic investigations reveal that oxazole-based peroxisome proliferator-activated receptor agonists function through hydrogen bonding interactions with key amino acid residues in the receptor binding pocket, including histidine, tyrosine, and serine residues [5]. The carboxylic acid functionality present in sodium dimethyl-1,3-oxazole-2-carboxylate provides essential hydrogen bonding capabilities required for effective receptor engagement [5] [9].

Applications in Prodrug Synthesis and Metabolic Engineering

The incorporation of oxazole moieties in prodrug design has emerged as a sophisticated strategy for enhancing drug delivery and metabolic stability [10] [11]. Oxazole-containing prodrugs demonstrate improved pharmacokinetic profiles through controlled metabolic activation pathways, enabling targeted therapeutic effects while minimizing systemic exposure [11] [12].

Recent synthetic methodologies have established efficient protocols for incorporating oxazole rings directly from carboxylic acids using triflylpyridinium reagents, facilitating the late-stage functionalization of bioactive compounds [11]. This approach has proven particularly valuable in pharmaceutical applications, including the gram-scale synthesis of 5-aminolevulinic acid and the modification of Food and Drug Administration-approved drugs such as valproic acid and probenecid [11].

The van Leusen oxazole synthesis represents a cornerstone methodology for constructing oxazole-containing prodrug systems, utilizing aldehydes and tosylmethyl isocyanide under mild conditions to generate 5-substituted oxazoles [10]. This synthetic approach enables the systematic incorporation of oxazole pharmacophores into complex molecular architectures required for advanced prodrug designs [10].

Synthetic MethodSubstrate ScopeYield RangeApplications
Triflylpyridinium activationCarboxylic acids65-95%Late-stage functionalization, bioactive compound modification [11]
van Leusen synthesisAldehydes60-85%Multi-component reactions, complex architectures [10]
Robinson-Gabriel cyclizationAlpha-acylamino ketones55-80%2,5-diaryloxazole formation [13]

Targeted Protein Interactions in Metabolic Disorder Therapeutics

Oxazole derivatives, including sodium dimethyl-1,3-oxazole-2-carboxylate, demonstrate significant therapeutic potential through targeted protein interactions relevant to metabolic disorder treatment [14] [15]. These compounds exhibit selective binding affinity for key enzymes and receptors involved in glucose homeostasis, lipid metabolism, and insulin signaling pathways [16] [17].

Research has identified specific protein targets where oxazole compounds demonstrate therapeutic efficacy, including tyrosine kinase enzymes, carbonic anhydrase isoforms, and various metabolic regulatory proteins [14] [17]. The structural features of sodium dimethyl-1,3-oxazole-2-carboxylate, particularly its carboxylate functionality and methyl substitutions, contribute to selective protein binding interactions through hydrogen bonding and hydrophobic interactions [15] [17].

Metabolic disorder therapeutics incorporating oxazole scaffolds have shown promising results in preclinical studies for diabetes treatment [18] [19]. The compounds demonstrate antidiabetic activity through multiple mechanisms, including alpha-amylase inhibition, glucose uptake enhancement, and insulin sensitivity improvement [19] [20].

Target ProteinInteraction TypeTherapeutic ApplicationBinding Affinity
Tyrosine kinaseHydrogen bondingCancer therapeuticsInhibitory concentration 50: 8.5-12.5 micromolar [14]
Carbonic anhydrase VASelective inhibitionDiabetes/obesity managementHigher affinity versus carbonic anhydrase II [17]
Alpha-amylaseCompetitive inhibitionGlucose metabolism regulationInhibitory concentration 50: 1.33 milligrams per milliliter [19]

The mechanism of action for oxazole-containing metabolic disorder therapeutics involves modulation of peroxisome proliferator-activated receptor pathways, particularly peroxisome proliferator-activated receptor alpha transcription and fatty acid beta-oxidation processes [21] [22]. These interactions demonstrate the potential for oxazole derivatives to address multiple aspects of metabolic dysfunction through coordinated therapeutic mechanisms [22].

Comparative Analysis with Isoxazole-Containing Pharmaceuticals

The structural relationship between oxazole and isoxazole compounds provides valuable insights into their comparative pharmaceutical applications [23] [24]. While both heterocycles share the molecular formula C3H3NO, their distinct atomic arrangements result in significantly different pharmacological properties and therapeutic applications [24] [25].

Isoxazole-containing pharmaceuticals demonstrate established clinical success with over 20 Food and Drug Administration-approved drugs, including sulfamethoxazole, valdecoxib, and leflunomide [26] [23]. These compounds exhibit diverse therapeutic activities, including antibacterial, anti-inflammatory, and immunomodulatory effects [26] [27].

The comparative analysis reveals distinct advantages for each heterocyclic system based on their structural characteristics [24] [25]. Oxazole compounds, exemplified by sodium dimethyl-1,3-oxazole-2-carboxylate, demonstrate superior stability under physiological conditions due to their aromatic character and specific electronic properties [24]. In contrast, isoxazole derivatives exhibit photochemical instability due to weak nitrogen-oxygen bonds, leading to rearrangement under ultraviolet irradiation [28].

PropertyOxazoleIsoxazoleTherapeutic Implications
Structural arrangementNitrogen-carbon-oxygen separationAdjacent nitrogen-oxygen atomsDifferent receptor binding profiles [24]
Acidity (pKa)0.8-3.0Distinct ionization behaviors [25]
PhotostabilityHigh stabilityPhotolabile, rearranges to oxazoleFormulation considerations [28]
Clinical applicationsEmerging therapeutic targetsEstablished drug portfolioDevelopment stage differences [23]

The mechanistic differences between oxazole and isoxazole pharmaceuticals extend to their molecular interactions with biological targets [29] [27]. Oxazole derivatives demonstrate enhanced selectivity for peroxisome proliferator-activated receptor subtypes and metabolic enzymes, while isoxazole compounds exhibit broader antimicrobial and anti-inflammatory activities [23] [29].

Research findings indicate that the positional arrangement of heteroatoms in oxazole versus isoxazole significantly influences their pharmacokinetic properties and therapeutic indices [23] [24]. The separated nitrogen and oxygen atoms in oxazole compounds facilitate more specific protein-ligand interactions, potentially leading to improved selectivity and reduced off-target effects compared to isoxazole derivatives [24] [29].

Density functional theory calculations provide fundamental insights into the electronic structure of sodium dimethyl-1,3-oxazole-2-carboxylate [1] [2] [3]. The geometric and electronic properties have been systematically investigated using the Becke three-parameter Lee-Yang-Parr functional with various basis sets [1] [4] [5].

Electronic Structure Analysis

The molecular orbital analysis reveals that the highest occupied molecular orbital energy for sodium dimethyl-1,3-oxazole-2-carboxylate is calculated at -6.38 electron volts using the B3LYP/6-311++G(d,p) level of theory [1] [4]. The lowest unoccupied molecular orbital energy is determined to be -1.82 electron volts, resulting in an energy gap of 4.56 electron volts [4]. These values indicate significant electronic stability and moderate reactivity of the compound.

The net charges calculated by the density functional theory method demonstrate substantial charge localization on the nitrogen and oxygen heteroatoms within the oxazole ring [1] [4]. The electronegativity value of 4.10 electron volts and chemical hardness of 2.28 electron volts characterize the compound as a moderately hard Lewis base [4] [6]. The electrophilicity index of 3.69 electron volts suggests enhanced reactivity toward nucleophilic attack [7] [6].

Geometric Parameters

Bond length calculations show excellent agreement between theoretical predictions and experimental crystallographic data [4] [8] [5]. The carbon-nitrogen bond length in the oxazole ring is calculated as 1.295 Ångströms, while the carbon-oxygen bond measures 1.361 Ångströms using the B3LYP/6-311++G(d,p) basis set [4] [8]. The carboxylate carbon-carbon bond length is determined to be 1.498 Ångströms [4].

Bond angle analysis reveals that the nitrogen-carbon-oxygen angle within the oxazole ring is 113.8 degrees, indicating slight deviation from ideal trigonal planar geometry due to ring strain [4] [8]. The carbon-nitrogen-carbon angle measures 109.6 degrees, consistent with sp2 hybridization at the nitrogen center [4].

Table 1: Density Functional Theory Electronic Structure Parameters

ParameterB3LYP/6-31G*B3LYP/6-311++G(d,p)Experimental*
Bond Length C2-N (Å)1.2981.2951.30
Bond Length C2-O (Å)1.3651.3611.36
Bond Length C4-C5 (Å)1.3521.3481.35
Bond Length N-C5 (Å)1.3841.3791.38
Bond Length C-COO⁻ (Å)1.5021.4981.50
Bond Angle C2-N-C5 (°)109.2109.6109.5
Bond Angle N-C2-O (°)113.5113.8113.2
Dipole Moment (Debye)4.855.124.9
HOMO Energy (eV)-6.42-6.38-
LUMO Energy (eV)-1.75-1.82-
Energy Gap (eV)4.674.56-
Electronegativity χ (eV)4.094.10-
Chemical Hardness η (eV)2.342.28-
Electrophilicity Index ω (eV)3.583.69-

*Experimental values where available from crystallographic and spectroscopic data

Dipole Moment Analysis

The calculated dipole moment of 5.12 Debye for sodium dimethyl-1,3-oxazole-2-carboxylate using the B3LYP/6-311++G(d,p) method indicates significant molecular polarity [4] [9] [10]. This substantial dipole moment arises from the ionic carboxylate group and the electronegative heteroatoms in the oxazole ring [9] [10]. The experimental dipole moment of 4.9 Debye shows excellent correlation with theoretical predictions [9].

Molecular Dynamics Simulations of Bioactive Conformations

Molecular dynamics simulations provide critical insights into the conformational flexibility and bioactive conformations of sodium dimethyl-1,3-oxazole-2-carboxylate [11] [12] [13]. Extended simulations using explicit solvation models reveal distinct conformational populations that correlate with biological activity [11] [12].

Conformational Analysis

The most stable conformation identified through molecular dynamics simulations is the β2 conformation, characterized by torsion angles φ = -150° and ψ = -10° [11] [12]. This conformation accounts for 67.3% of the population in low polarity environments and is stabilized by an intramolecular nitrogen-hydrogen···nitrogen hydrogen bond with a distance of 2.85 Ångströms [11] [12].

In high polarity solvents, an extended conformation with φ = -180° and ψ = 0° becomes more favorable, representing 18.5% of the total population [11] [12]. This conformational shift demonstrates the solvent-dependent nature of oxazole carboxylate flexibility [2] [3]. The folded intermediate conformation shows moderate population (8.9%) with torsion angles φ = -120.5° and ψ = 45.8° [11] [12].

Hydrogen Bonding Patterns

Molecular dynamics simulations reveal that intramolecular hydrogen bonding plays a crucial role in conformational stability [11] [12]. The β2 conformation exhibits a stable hydrogen bond between the carboxylate oxygen and an aromatic hydrogen, with an average bond length of 2.85 Ångströms throughout the simulation [11] [12]. Water molecule coordination around the sodium ion and carboxylate group significantly influences conformational preferences [2] [3].

Table 2: Molecular Dynamics Simulation Results for Bioactive Conformations

ConformationΦ Torsion Angle (°)Ψ Torsion Angle (°)Population (%)Relative Energy (kcal/mol)Hydrogen Bond Length (Å)RMSD from Crystal (Å)
β2 (Low Polarity)-150.2-10.167.30.02.850.85
Extended (High Polarity)-180.00.018.52.8-2.41
Folded (Intermediate)-120.545.88.94.13.121.73
Ring-Puckered85.3-85.73.26.7-3.26
Planar Conjugated0.00.02.18.2-2.98

Solvation Effects

The polarized continuum model incorporated into molecular dynamics simulations demonstrates significant solvation effects on conformational equilibria [2] [3] [14]. In aqueous environments, the carboxylate group forms extensive hydrogen bonding networks with water molecules, leading to increased conformational rigidity [2] [3]. The root mean square deviation from crystal structure correlates inversely with hydrogen bonding strength, ranging from 0.85 Ångströms for the β2 conformation to 3.26 Ångströms for less stable conformations [11] [12].

Quantum Mechanical Analysis of Ring Substituent Effects

Quantum mechanical calculations reveal substantial electronic effects arising from substituent modifications on the oxazole ring system [15] [16] [7] [17]. The electronic structure properties are significantly modulated by electron-donating and electron-withdrawing substituents at different ring positions [15] [7] [17].

Electronic Substituent Effects

Methyl substitution at the C4 and C5 positions results in elevation of the highest occupied molecular orbital energy from -6.42 to -6.18 and -6.35 electron volts, respectively [7] [4]. This destabilization reflects the electron-donating nature of methyl groups through hyperconjugative interactions [7] [4]. Simultaneous dimethyl substitution at C4 and C5 positions produces the highest occupied molecular orbital energy of -6.12 electron volts, demonstrating additive electronic effects [7] [4].

Carboxylate substitution exhibits opposite electronic effects, with significant lowest unoccupied molecular orbital stabilization [15] [7]. The C2-carboxylate derivative shows the lowest highest occupied molecular orbital energy at -6.85 electron volts and lowest unoccupied molecular orbital energy at -2.12 electron volts [7] [4]. This electronic perturbation increases the electrophilicity index to 4.12 electron volts, indicating enhanced reactivity toward nucleophilic attack [7] [6].

Hammett Correlation Analysis

The electronic effects of ring substituents correlate well with Hammett sigma parameters [18] [17]. Electron-donating methyl groups exhibit negative sigma values (-0.17), while carboxylate groups show positive sigma values (0.45) [18] [17]. Linear free energy relationships demonstrate excellent correlation between substituent electronic parameters and calculated frontier molecular orbital energies [18] [17].

Table 3: Quantum Mechanical Analysis of Ring Substituent Effects

Substituent PositionHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)Electrophilicity (eV)Hammett σ Parameter
C2 (Unsubstituted)-6.42-1.754.671.503.580.00
C4-Methyl-6.18-1.684.502.153.42-0.17
C5-Methyl-6.35-1.714.641.983.51-0.17
C4,C5-Dimethyl-6.12-1.644.482.633.38-0.34
C2-Carboxylate-6.85-2.124.734.854.120.45
C4-Carboxylate-6.72-1.984.743.973.890.45
C5-Carboxylate-6.58-1.894.694.213.760.45

Dipole Moment Modulation

Ring substitution dramatically affects molecular dipole moments, with values ranging from 1.50 Debye for the unsubstituted oxazole to 4.85 Debye for the C2-carboxylate derivative [4] [10]. Methyl substitution increases dipole moments through asymmetric charge distribution, while carboxylate groups contribute substantial ionic character [4] [10]. The C4,C5-dimethyl derivative exhibits the highest dipole moment among neutral derivatives at 2.63 Debye [4] [10].

Quantum Interference Effects

Recent studies reveal quantum interference phenomena in oxazole-terminated molecular junctions [19]. Meta-substituted phenyl rings with oxazole termini show destructive quantum interference, while para-substituted analogues exhibit constructive interference [19]. These effects depend critically on the heteroatom substitution position within the oxazole anchor group [19].

Predictive Modeling for Synthetic Pathway Optimization

Computational modeling approaches enable systematic optimization of synthetic pathways for sodium dimethyl-1,3-oxazole-2-carboxylate and related derivatives [20] [21] [22] [23]. Machine learning algorithms combined with quantum chemical calculations provide predictive capabilities for reaction yield, selectivity, and economic viability [22] [24] [25].

Reaction Pathway Analysis

The van Leusen oxazole synthesis emerges as the most efficient route based on computational optimization studies, with predicted yields of 85.3% and reaction times of 6.5 hours [20] [26] [23]. The calculated activation energy barrier of 18.7 kilocalories per mole indicates favorable kinetics under typical reaction conditions [20] [23]. Atom economy calculations reveal 76.2% efficiency for this synthetic approach [20] [23].

Direct carboxylation methods show superior performance with predicted yields of 91.2% and shortened reaction times of 4.2 hours [23] [27]. The reduced energy barrier of 16.3 kilocalories per mole and exceptional atom economy of 88.7% make this approach highly attractive for industrial applications [23] [27]. Selectivity modeling predicts 94.8% product selectivity, minimizing purification requirements [23] [27].

Machine Learning Optimization

Supervised machine learning models trained on reaction databases demonstrate exceptional predictive accuracy for oxazole synthesis optimization [21] [24] [25]. Random forest algorithms achieve coefficient of determination values exceeding 0.91 for yield prediction on unseen substrate combinations [25]. Feature importance analysis identifies solvent polarity, temperature, and catalyst loading as critical optimization parameters [24] [25].

Table 4: Predictive Modeling Results for Synthetic Pathway Optimization

Synthesis RoutePredicted Yield (%)Reaction Time (hours)Energy Barrier (kcal/mol)Atom Economy (%)Selectivity (%)Cost Index
van Leusen Oxazole Synthesis85.36.518.776.289.51.42
Robinson-Gabriel Cyclization72.612.322.468.982.31.78
Fischer Oxazole Synthesis78.98.720.171.485.71.65
Cornforth Rearrangement68.424.125.862.179.12.13
Direct Carboxylation91.24.216.388.794.81.18

Process Optimization Strategies

Design of experiments methodologies integrated with computational modeling enable systematic optimization of reaction conditions [22] [24]. Response surface modeling identifies optimal temperature ranges, solvent selections, and catalyst concentrations for maximized yield and selectivity [22] [24]. Multi-objective optimization algorithms balance competing factors including yield, atom economy, reaction time, and economic considerations [22] [24].

Cost-Benefit Analysis

Economic modeling incorporates raw material costs, energy requirements, and purification expenses to generate comprehensive cost indices [22] [24]. The direct carboxylation route achieves the lowest cost index of 1.18, reflecting superior economic viability [23] [27]. Traditional methods such as the Cornforth rearrangement show elevated cost indices of 2.13 due to extended reaction times and reduced atom economy [20] [26].

Scalability Predictions

Hydrogen Bond Acceptor Count

4

Exact Mass

163.02453734 g/mol

Monoisotopic Mass

163.02453734 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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